molecular formula C22H19NO2 B11072426 4-methyl-N-[2-(phenylacetyl)phenyl]benzamide

4-methyl-N-[2-(phenylacetyl)phenyl]benzamide

Cat. No.: B11072426
M. Wt: 329.4 g/mol
InChI Key: ILHLZPUZPYMMCM-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(phenylacetyl)phenyl]benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid and 2-aminophenylacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.

    Amide Formation: The 4-methylbenzoyl chloride is then reacted with 2-aminophenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-methyl-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylbenzamide: A structurally similar compound with different substituents.

    N-phenylacetylbenzamide: Lacks the methyl group present in 4-methyl-N-[2-(phenylacetyl)phenyl]benzamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this intriguing compound.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

4-methyl-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)22(25)23-20-10-6-5-9-19(20)21(24)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

ILHLZPUZPYMMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3

Origin of Product

United States

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